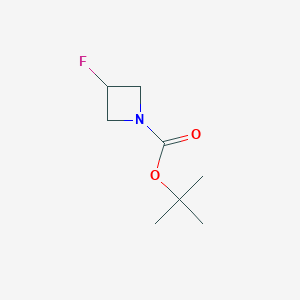
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea” is a chemical compound with the molecular formula C20H21N3O2. It’s a complex organic molecule that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a urea group, and a phenylpropyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s structurally related to benzene and pyridine .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The quinoline ring, for example, might undergo electrophilic substitution reactions similar to other aromatic compounds .Aplicaciones Científicas De Investigación
Antiproliferative Effects
Research on novel urea and bis-urea primaquine derivatives, including those with 1-(6-Methoxyquinolin-8-yl) units, has shown significant antiproliferative screening in vitro against cancer cell lines. For example, certain derivatives demonstrated strong activity against breast carcinoma MCF-7 cell line, with select compounds showing extreme selectivity and high activity, indicating potential as lead compounds in the development of cancer drugs. These derivatives also exhibited high antioxidant activity and some displayed antimicrobial activity in susceptibility assays (Perković et al., 2016).
Antimicrobial Activity
The antimicrobial potential of compounds incorporating the 1-(6-Methoxyquinolin-8-yl) motif has been explored. For instance, certain urea derivatives have been noted for their antimicrobial activity, with specific compounds showing strong effects in susceptibility assays. This highlights the potential for the development of new antimicrobial agents based on the 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea structure (Perković et al., 2016).
Synthetic Methodology
Research has also focused on the synthetic methodologies involving the 1-(6-Methoxyquinolin-8-yl) unit. Studies have developed effective and simple protocols for the synthesis of related compounds, demonstrating the versatility and potential of this chemical structure in facilitating the synthesis of novel chemical entities with potential biological activities (Kolosov et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-17-13-16-10-6-11-21-19(16)18(14-17)23-20(24)22-12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13-14H,5,9,12H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXLQHILOGLHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

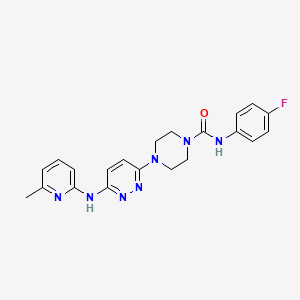

![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)
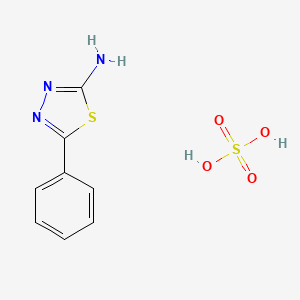

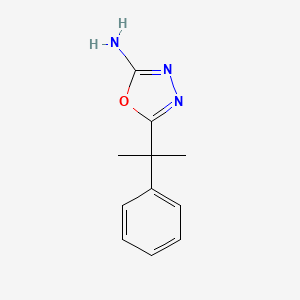
![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)
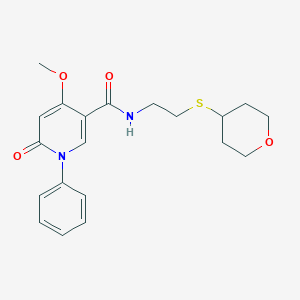
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)
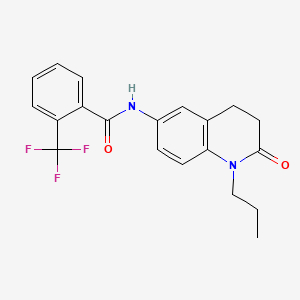
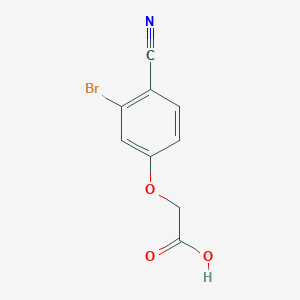
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)
![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)
